molecular formula C7H8KNO2S B1407594 Potassium 4-isopropyl-1,3-thiazole-2-carboxylate CAS No. 1246556-07-9

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate

Cat. No.: B1407594
CAS No.: 1246556-07-9
M. Wt: 209.31 g/mol
InChI Key: DMJZCOFGXBMORF-UHFFFAOYSA-M
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Description

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C7H8NO2S.K. It is a potassium salt derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of potassium 4-isopropyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-isopropyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .

Chemical Reactions Analysis

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium 4-isopropyl-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects. The compound may also interact with DNA, causing disruptions in cellular processes and leading to cell death in cancer cells .

Comparison with Similar Compounds

Potassium 4-isopropyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives such as:

This compound is unique due to its specific isopropyl substitution, which can influence its solubility, reactivity, and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

potassium;4-propan-2-yl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.K/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZCOFGXBMORF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
Reactant of Route 2
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate
Reactant of Route 3
Potassium 4-isopropyl-1,3-thiazole-2-carboxylate

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